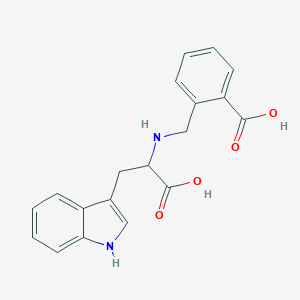

N-(2-carboxybenzyl)tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-carboxybenzyl)tryptophan (CBZ-Trp) is a modified form of tryptophan, an essential amino acid. CBZ-Trp is a synthetic molecule that has been developed to study the structure and function of proteins. The molecule has been used extensively in scientific research to investigate the mechanism of action of proteins and enzymes.

Mechanism of Action

N-(2-carboxybenzyl)tryptophan interacts with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The molecule binds to specific sites on the protein surface, inducing conformational changes that can affect protein function.

Biochemical and Physiological Effects:

N-(2-carboxybenzyl)tryptophan has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases and phosphatases. N-(2-carboxybenzyl)tryptophan has also been shown to induce the aggregation of proteins, which can be useful in studying protein misfolding diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-carboxybenzyl)tryptophan in lab experiments include its high stability, solubility, and specificity for protein binding. N-(2-carboxybenzyl)tryptophan is also relatively easy to synthesize in large quantities. The main limitation of using N-(2-carboxybenzyl)tryptophan is that it can only be used to study proteins that have tryptophan residues in their structure.

Future Directions

There are many potential future directions for the use of N-(2-carboxybenzyl)tryptophan in scientific research. One potential application is in the study of protein misfolding diseases, where N-(2-carboxybenzyl)tryptophan could be used to investigate the mechanisms of protein aggregation. Another potential application is in the study of protein-ligand interactions, where N-(2-carboxybenzyl)tryptophan could be used to design new drugs that target specific proteins. Overall, N-(2-carboxybenzyl)tryptophan is a valuable tool for investigating the structure and function of proteins, and its use in scientific research is likely to continue to grow in the future.

Synthesis Methods

N-(2-carboxybenzyl)tryptophan is synthesized from tryptophan using a series of chemical reactions. The synthesis process involves the protection of the amino group of tryptophan with a carbobenzyloxy (CBZ) group, followed by the carboxylation of the benzyl group using carbon dioxide. The resulting N-(2-carboxybenzyl)tryptophan molecule is then deprotected to yield the final product.

Scientific Research Applications

N-(2-carboxybenzyl)tryptophan has been widely used in scientific research to study the structure and function of proteins. It has been used as a probe to investigate protein-ligand interactions, protein-protein interactions, and protein conformational changes. N-(2-carboxybenzyl)tryptophan has been used in a variety of techniques, including fluorescence spectroscopy, circular dichroism spectroscopy, and nuclear magnetic resonance spectroscopy.

properties

Product Name |

N-(2-carboxybenzyl)tryptophan |

|---|---|

Molecular Formula |

C19H18N2O4 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-[[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]methyl]benzoic acid |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)15-7-2-1-5-12(15)10-21-17(19(24)25)9-13-11-20-16-8-4-3-6-14(13)16/h1-8,11,17,20-21H,9-10H2,(H,22,23)(H,24,25) |

InChI Key |

CQSOQFUQWGKSMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B249470.png)

![(4-allyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B249480.png)

![Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B249489.png)

![2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)

![1-phenyl-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B249493.png)